molecular formula C4H6ClNO4S B2399710 (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride CAS No. 1593906-79-6

(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride

Cat. No.: B2399710
CAS No.: 1593906-79-6
M. Wt: 199.61
InChI Key: LBKIUYUOEDTXQS-UHFFFAOYSA-N
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Description

(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride is an organic compound with the molecular formula C4H6ClNO4S. It is a derivative of oxazolidinone and contains a sulfonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride typically involves the reaction of oxazolidinone derivatives with sulfonyl chloride reagents. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the anhydrous conditions required for the reaction .

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride is unique due to its combination of the oxazolidinone ring and the sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

The compound (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride is a member of the oxazolidinone family, characterized by its unique five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antithrombotic agent. The molecular formula is C6H8ClNO3SC_6H_8ClNO_3S with a molecular weight of approximately 199.61 g/mol.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. The oxazolidinone structure is known for its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which is critical for the development of new antibacterial agents.

Case Study:
A study explored the efficacy of oxazolidinone derivatives against resistant strains of Staphylococcus aureus. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating their potential as effective treatments for resistant infections .

Antithrombotic Properties

Another significant biological activity of this compound is its potential as an antithrombotic agent. Research has indicated that oxazolidinone derivatives can inhibit coagulation factors such as thrombin and factor Xa, which are crucial in the coagulation cascade.

Experimental Findings:
In vitro studies demonstrated that specific derivatives exhibited over 10,000-fold selectivity for factor Xa compared to other serine proteases, showcasing their potential for use in anticoagulant therapy . This selectivity is essential for minimizing side effects associated with anticoagulants.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the oxazolidinone ring. A comparison of structurally similar compounds reveals how modifications affect their pharmacological profiles:

Compound NameStructure CharacteristicsUnique Features
4-Benzyl-2-oxo-1,3-oxazolidin-5-oneContains a benzyl groupExhibits strong antibacterial activity
5-Chloro-N-(2-methylphenyl)oxazolidinChlorinated derivativePotentially enhanced bioactivity due to halogen
2-Oxo-3-(4-fluorophenyl)-1,3-oxazolidineFluorinated phenyl substituentIncreased lipophilicity may improve absorption

These variations highlight the importance of structural modifications in enhancing the efficacy and selectivity of oxazolidinone derivatives.

The mechanism by which this compound exerts its biological effects involves interactions with key biological macromolecules. For antibacterial activity, it binds selectively to bacterial ribosomes, inhibiting protein synthesis. For antithrombotic activity, it interacts with coagulation factors such as factor Xa.

Properties

IUPAC Name

(2-oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO4S/c5-11(8,9)2-3-1-6-4(7)10-3/h3H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKIUYUOEDTXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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